molecular formula C10H15N3O B14553688 1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- CAS No. 61785-24-8

1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl-

Cat. No.: B14553688
CAS No.: 61785-24-8
M. Wt: 193.25 g/mol
InChI Key: XPMGKWWFEWCYQT-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- is a heterocyclic compound that belongs to the class of benzotriazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazinones.

Scientific Research Applications

1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the tetrahydro and propyl substitutions.

    1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro: A similar compound lacking the propyl group.

    1,2,3-Benzotriazin-4(3H)-one, 3-propyl: A compound with the propyl group but without the tetrahydro structure.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one, 5,6,7,8-tetrahydro-3-propyl- is unique due to its specific substitution pattern, which can influence its chemical properties and potential applications. The tetrahydro structure may confer additional stability, while the propyl group can affect its reactivity and interactions with other molecules.

Properties

CAS No.

61785-24-8

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-propyl-5,6,7,8-tetrahydro-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H15N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h2-7H2,1H3

InChI Key

XPMGKWWFEWCYQT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(CCCC2)N=N1

Origin of Product

United States

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